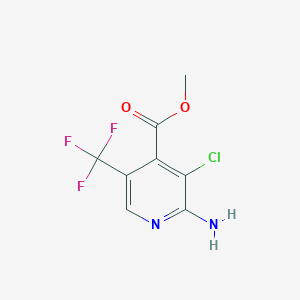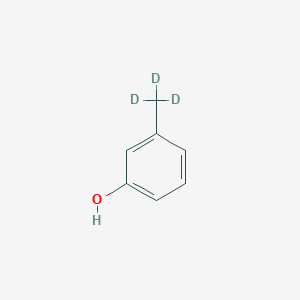
M-Cresol-D3 (methyl-D3)
概要
説明
M-Cresol-D3 (methyl-D3) is a deuterated form of m-cresol, also known as 3-methylphenol. It is an organic compound with the molecular formula C7H5D3O. The deuterium atoms replace the hydrogen atoms in the methyl group, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
作用機序
Target of Action
M-Cresol-D3 (methyl-D3) is a derivative of M-Cresol, an organic compound that primarily targets Insulin in humans . Insulin is a hormone that plays a crucial role in regulating blood glucose levels.
Mode of Action
It is known that m-cresol, the parent compound, interacts with its target, insulin, in a yet unspecified manner
Biochemical Pathways
M-Cresol, from which M-Cresol-D3 (methyl-D3) is derived, can be converted into methyl muconic acids via the heterologous aromatic hydroxylase DmpKLMNOP from Pseudomonas putida CF600 This conversion is part of a larger biochemical pathway that involves the degradation of cresols
Pharmacokinetics
The parent compound, m-cresol, has been found to have unspecified absorption, distribution, metabolism, and excretion properties . These properties can impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
It is known that the parent compound, m-cresol, has antimicrobial properties and is used as a preservative in multi-dose peptide and protein formulations
Action Environment
The action, efficacy, and stability of M-Cresol-D3 (methyl-D3) can be influenced by various environmental factors. For instance, the parent compound, M-Cresol, can be degraded in a variety of environmental conditions, including through chemical treatment methods such as chemical adsorption, photocatalytic degradation, electrocatalytic degradation, and catalytic wet oxidation
生化学分析
Biochemical Properties
M-Cresol-D3 (methyl-D3) plays a significant role in biochemical reactions, particularly in the study of metabolic pathways and enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, providing insights into the mechanisms of action and metabolic processes. For example, M-Cresol-D3 is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds . These interactions help researchers understand the metabolic fate of m-cresol and its derivatives, as well as the role of cytochrome P450 enzymes in drug metabolism and detoxification.
Cellular Effects
M-Cresol-D3 (methyl-D3) has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that m-cresol can disrupt the lipid bilayer in cell membranes, leading to changes in membrane fluidity and permeability . This disruption can affect cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function. Additionally, m-cresol has been shown to induce cytotoxic effects in certain cell types, highlighting its potential impact on cellular health and viability .
Molecular Mechanism
The molecular mechanism of action of M-Cresol-D3 (methyl-D3) involves its interactions with various biomolecules, including enzymes and proteins. M-Cresol-D3 can bind to cytochrome P450 enzymes, leading to enzyme inhibition or activation . This binding interaction can result in changes in gene expression and metabolic pathways, ultimately affecting cellular function. Additionally, m-cresol has been shown to interact with membrane lipids, leading to changes in membrane structure and function . These interactions at the molecular level provide insights into the mechanisms by which M-Cresol-D3 exerts its effects on cells and tissues.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of M-Cresol-D3 (methyl-D3) can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that m-cresol can degrade over time, leading to changes in its biochemical properties and effects . Additionally, long-term exposure to m-cresol has been associated with cytotoxic effects and alterations in cellular function . These temporal effects highlight the importance of considering the stability and degradation of M-Cresol-D3 in experimental designs and interpretations.
Dosage Effects in Animal Models
The effects of M-Cresol-D3 (methyl-D3) can vary with different dosages in animal models. Studies have shown that m-cresol exhibits dose-dependent effects, with higher doses leading to increased toxicity and adverse effects . For example, high doses of m-cresol have been associated with cytotoxicity and tissue damage in animal models . These findings underscore the importance of carefully considering dosage levels in experimental studies to avoid potential toxic effects and ensure accurate interpretations of results.
Metabolic Pathways
M-Cresol-D3 (methyl-D3) is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. For example, cytochrome P450 enzymes play a crucial role in the metabolism of m-cresol, leading to the formation of various metabolites . These metabolic pathways can affect metabolic flux and metabolite levels, providing insights into the biochemical processes underlying m-cresol metabolism. Understanding these pathways is essential for elucidating the metabolic fate of M-Cresol-D3 and its potential impact on cellular function.
Transport and Distribution
The transport and distribution of M-Cresol-D3 (methyl-D3) within cells and tissues involve interactions with transporters and binding proteins. For example, m-cresol can be transported across cell membranes via specific transporters, affecting its localization and accumulation within cells . Additionally, binding proteins can influence the distribution of m-cresol within tissues, impacting its bioavailability and effects on cellular function . These transport and distribution mechanisms are critical for understanding the overall impact of M-Cresol-D3 on cells and tissues.
Subcellular Localization
The subcellular localization of M-Cresol-D3 (methyl-D3) can affect its activity and function within cells. Studies have shown that m-cresol can localize to specific cellular compartments, such as the cell membrane and cytoplasm . This localization can be influenced by targeting signals and post-translational modifications that direct M-Cresol-D3 to specific organelles or compartments . Understanding the subcellular localization of M-Cresol-D3 is essential for elucidating its mechanisms of action and potential effects on cellular function.
準備方法
Synthetic Routes and Reaction Conditions
M-Cresol-D3 (methyl-D3) can be synthesized through several methods. One common method involves the deuteration of 3-methoxytoluene using boron tribromide in dichloromethane at low temperatures. The reaction proceeds as follows :
Step 1: 3-Methoxytoluene is dissolved in dichloromethane.
Step 2: Boron tribromide is added to the solution at -60°C.
Step 3: The mixture is stirred at 0°C for 2 hours.
Step 4: The reaction is quenched with water/ice, and the product is extracted with dichloromethane.
Step 5: The organic layers are treated with sodium hydroxide solution, acidified with hydrogen chloride, and extracted again with dichloromethane.
Step 6: The final product, 3-(2H3)methylphenol, is obtained as a brown oil.
Industrial Production Methods
Industrial production of m-cresol typically involves extraction from coal tar or chemical synthesis from toluene. The deuterated form, M-Cresol-D3 (methyl-D3), is produced by incorporating deuterium atoms into the methyl group through specialized chemical reactions .
化学反応の分析
Types of Reactions
M-Cresol-D3 (methyl-D3) undergoes various chemical reactions, including:
Oxidation: Converts the methyl group to a carboxyl group.
Reduction: Reduces the hydroxyl group to a hydrogen atom.
Substitution: Replaces the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: 3-Methylbenzoic acid.
Reduction: 3-Methylcyclohexanol.
Substitution: 3-Bromomethylphenol or 3-Chloromethylphenol.
科学的研究の応用
M-Cresol-D3 (methyl-D3) is widely used in scientific research due to its isotopic labeling properties. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Helps in studying metabolic pathways and enzyme activities.
Medicine: Used in drug development and pharmacokinetic studies.
Industry: Employed in the synthesis of deuterated compounds for various applications
類似化合物との比較
M-Cresol-D3 (methyl-D3) is unique due to its deuterium labeling. Similar compounds include:
M-Cresol (3-methylphenol): The non-deuterated form, commonly used in industrial applications.
O-Cresol (2-methylphenol): An isomer with the methyl group at the ortho position.
P-Cresol (4-methylphenol): An isomer with the methyl group at the para position
M-Cresol-D3 (methyl-D3) stands out for its use in isotopic labeling, providing valuable insights in various scientific fields.
特性
IUPAC Name |
3-(trideuteriomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSSMJSEOOYNOY-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


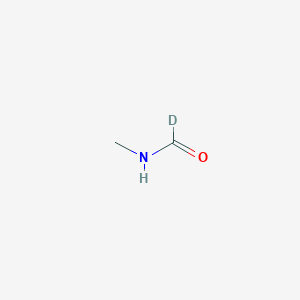

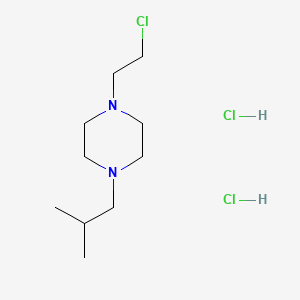
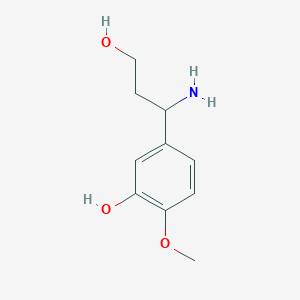
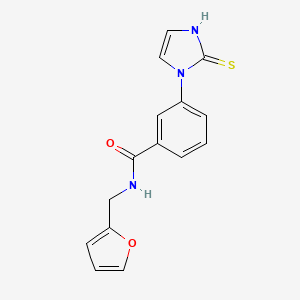
![3-[(2-Methyl-5-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1418716.png)
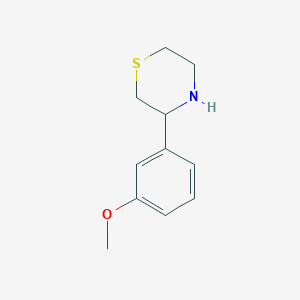
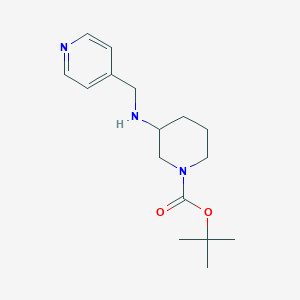
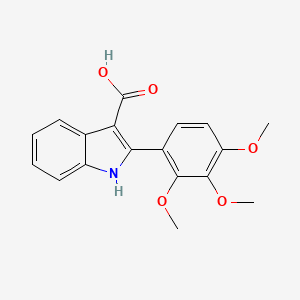
![N'-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylformimidamide](/img/structure/B1418724.png)
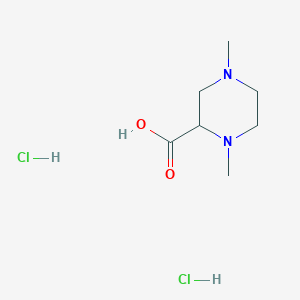

![[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine](/img/structure/B1418729.png)
